molecular formula C11H10N2O2S B3430208 Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 80625-18-9

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B3430208
CAS No.: 80625-18-9
M. Wt: 234.28 g/mol
InChI Key: FKNMSTRVGQEASS-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry

Historical Context and Significance

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, has been a subject of extensive research for many years. researchgate.net Its journey in medicinal chemistry has been marked by significant milestones, contributing to the development of a wide array of drugs and biologically active agents. nih.gov The inherent structural features of the thiazole nucleus allow for diverse substitutions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. This adaptability has cemented the role of thiazole as a crucial building block in the synthesis of compounds with therapeutic potential. semanticscholar.org

Therapeutic Applications of Thiazole Scaffolds

The thiazole scaffold is a component of numerous compounds that exhibit a broad spectrum of pharmacological activities. mdpi.com Research has demonstrated the efficacy of thiazole derivatives in various therapeutic areas, including:

Anticancer Activity: A significant number of thiazole-containing compounds have been investigated for their potential as anticancer agents. mdpi.commdpi.comresearchgate.net They have shown activity against various cancer cell lines, and some have been developed into clinically used drugs. mdpi.com For instance, derivatives of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) have been synthesized and evaluated for their anticancer activity against lung, liver, and intestinal cancer cell lines. mdpi.comresearchgate.net

Antimicrobial Activity: The thiazole moiety is a key structural feature in many antimicrobial agents. mdpi.com This includes antibacterial and antifungal compounds. mdpi.com The isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole has been explored to improve the antimicrobial activity and physicochemical properties of certain compounds. mdpi.com

Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess anti-inflammatory properties. mdpi.com

Antiviral Activity: The versatility of the thiazole ring extends to the development of antiviral agents. mdpi.com

Other Biological Activities: Beyond these major areas, thiazole derivatives have also been associated with antidiabetic, anti-Alzheimer's, antihypertensive, antioxidant, and hepatoprotective activities. nih.gov

Specific Focus on Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Nomenclature and Chemical Structure

This compound is a specific derivative of the 2-aminothiazole family. Its systematic IUPAC name is this compound. The chemical structure consists of a central thiazole ring, substituted at the 2-position with an amino group (-NH2), at the 4-position with a methyl carboxylate group (-COOCH3), and at the 5-position with a phenyl group (-C6H5).

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS Number 115174-39-5

Relevance in Current Research

While extensive research exists for the broader class of 2-aminothiazoles, the specific focus on this compound in scientific literature is more nuanced. It often appears as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive amino and ester groups, combined with the phenyl ring, makes it a versatile building block for creating a library of derivative compounds.

Research into related 2-amino-4-phenyl-1,3-thiazole derivatives has highlighted their potential biological significance. researchgate.net For example, studies have explored the synthesis and biological evaluation of various derivatives for their antimicrobial and anticancer activities. mdpi.commdpi.comresearchgate.net The core structure of this compound provides a rigid scaffold that can be strategically modified to enhance interactions with biological targets. The phenyl group can be substituted to explore structure-activity relationships, and the amino and ester functionalities can be derivatized to introduce new pharmacophores.

For instance, the synthesis of novel thiazole-5-carboxamide derivatives has been a strategy in the development of potential anticancer agents. mdpi.com While these studies may not use the methyl ester specifically, they underscore the importance of the 2-amino-thiazole-5-carboxylate core in medicinal chemistry. The exploration of isosteric replacements and various substitutions on the phenyl ring and the amino group of similar thiazole structures continues to be an active area of research to discover compounds with improved efficacy and selectivity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNMSTRVGQEASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349820
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115174-39-5, 80625-18-9
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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Synthetic Methodologies for Methyl 2 Amino 5 Phenyl 1,3 Thiazole 4 Carboxylate and Analogues

General Principles of Thiazole (B1198619) Synthesis

The construction of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods generally involve the formation of carbon-sulfur and carbon-nitrogen bonds to construct the five-membered ring.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prominent and widely utilized method for creating thiazole rings. synarchive.combepls.com This reaction involves the cyclization of α-halocarbonyl compounds (such as α-haloketones or α-haloesters) with a thioamide-containing reactant. synarchive.comchemhelpasap.comnih.gov Common sources of the thioamide moiety include thiourea (B124793), thioamides, thiosemicarbazides, and thiosemicarbazones. nih.gov

The mechanism commences with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com The final step is a dehydration (loss of a water molecule) from the resulting intermediate to yield the aromatic thiazole ring. nih.gov The Hantzsch synthesis is valued for its simplicity, high yields, and the ability to introduce a variety of substituents onto the thiazole core at positions 2, 4, or 5. chemhelpasap.comnih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a broad class of reactions where two or more molecules combine to form a ring, typically with the elimination of a small molecule like water or an alcohol. The Hantzsch synthesis is a prime example of a cyclocondensation reaction. Other cyclocondensation strategies have been developed to access the thiazole skeleton. For instance, thiazoles can be synthesized via the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides. nih.gov These methods provide alternative routes that can circumvent the use of traditional α-halocarbonyl compounds.

Thioamide-Based Synthesis

Thioamides are fundamental building blocks in many thiazole syntheses as they provide the essential N=C-S fragment. youtube.comfigshare.com The Hantzsch reaction is the classic example, but other thioamide-based methods exist. Thioamides can react with various electrophilic partners besides α-haloketones to form the thiazole ring. For example, reactions with α-diazoketones have been reported as an alternative to using haloketones. bepls.com Additionally, the reaction of thioamides with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides has been shown to produce thiazoles in good yields. organic-chemistry.org

Alternative Approaches

Beyond the Hantzsch synthesis, several other methods for constructing the thiazole ring have been established.

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. bepls.comwikipedia.orgpharmaguideline.com

Robinson-Gabriel Synthesis : This approach involves the cyclization and dehydration of α-acylaminoketones using a strong dehydrating agent, typically phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles. bepls.comfigshare.comanalis.com.my

Modern Methods : More recent developments include copper-catalyzed condensations of oximes, anhydrides, and potassium thiocyanate, as well as visible-light-induced reactions of active methylene (B1212753) ketones with thioureas, which offer milder and more environmentally friendly conditions. organic-chemistry.orgthieme-connect.com

Table 1: Overview of General Thiazole Synthesis Methods

Synthesis Method Key Reactants Typical Product References
Hantzsch Synthesis α-Halocarbonyl, Thioamide/Thiourea Substituted Thiazole synarchive.comchemhelpasap.comnih.gov
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide 5-Aminothiazole bepls.comwikipedia.orgpharmaguideline.com
Robinson-Gabriel Synthesis α-Acylaminoketone, P₂S₅ 2,5-Disubstituted Thiazole bepls.comfigshare.comanalis.com.my
Diazoketone Method α-Diazoketone, Thioamide/Thiourea 2,4-Disubstituted Thiazole bepls.comorganic-chemistry.org

Specific Synthetic Routes for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

The synthesis of the specifically substituted target compound, this compound, relies on the strategic selection of starting materials that will yield the desired substitution pattern on the final thiazole ring.

Synthesis via Alpha-Halocarbonyl Compounds and Thioureas

The most direct and common approach to synthesizing this compound is a Hantzsch-type reaction. This pathway requires the reaction of thiourea with a suitably functionalized α-halo-β-ketoester.

The general strategy for synthesizing 2-amino-thiazole-5-carboxylates involves the α-halogenation of a β-keto ester, followed by cyclization with thiourea. organic-chemistry.org For the target molecule, the required β-keto ester is methyl 3-oxo-3-phenylpropanoate (methyl benzoylacetate). The synthesis proceeds in two conceptual steps, which can often be performed in a "one-pot" procedure:

α-Halogenation : Methyl 3-oxo-3-phenylpropanoate is reacted with a halogenating agent, such as N-bromosuccinimide (NBS), to introduce a halogen (bromine) at the α-position (the carbon between the two carbonyl groups), yielding methyl 2-bromo-3-oxo-3-phenylpropanoate.

Cyclocondensation : The resulting α-haloketoester is then reacted directly with thiourea. Following the Hantzsch mechanism, the sulfur of thiourea attacks the halogenated carbon, and subsequent intramolecular cyclization and dehydration afford the final product, this compound.

This method efficiently constructs the desired 2-amino-4-carboxy-5-phenyl substitution pattern on the thiazole ring.

Table 2: Synthesis of this compound

Reactant 1 Reactant 2 Key Reagent Product Product Molecular Formula
Methyl 3-oxo-3-phenylpropanoate Thiourea N-Bromosuccinimide (NBS) This compound C₁₁H₁₀N₂O₂S
Reaction of Methyl Dichloroacetate (B87207) with Phenylacetaldehyde (B1677652)

A flexible synthetic route to producing 2-aminothiazole-4-carboxylate derivatives involves a Darzens-type reaction. This method begins with the reaction of methyl dichloroacetate and an appropriate aldehyde, such as phenylacetaldehyde. plos.org This initial step yields a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester. This intermediate mixture is then reacted directly with a nucleophile like thiourea to generate the final methyl 2-aminothiazole-4-carboxylate structure. plos.org This procedure allows for the creation of various analogues by simply changing the starting aldehyde.

Role of Thiourea and Reaction Conditions

Thiourea is a critical reagent in the most common synthetic routes for 2-aminothiazoles, including the renowned Hantzsch synthesis. wikipedia.orgresearchgate.net It serves as the source of the nitrogen and sulfur atoms required to form the heterocyclic ring, specifically providing the N-C-S fragment that becomes the 2-amino group and the ring sulfur. The mechanism involves the sulfur atom of thiourea acting as a nucleophile, attacking an α-halocarbonyl compound. researchgate.net This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The reaction conditions for the Hantzsch synthesis can be adapted but generally involve the condensation of an α-haloketone or a related electrophile with thiourea. nih.gov The reaction is typically performed in a protic solvent such as ethanol (B145695) and may be heated to reflux to ensure completion. researchgate.netnih.gov In some procedures, a catalyst like iodine is used, particularly when starting from a ketone and thiourea, to generate the α-haloketone in situ. semanticscholar.orgaip.org After the cyclization, the reaction mixture is often made alkaline to precipitate the final 2-aminothiazole (B372263) product. aip.org

Table 1: Typical Reaction Conditions for Hantzsch Thiazole Synthesis
ParameterConditionReference
Reactantsα-Haloketone (or precursor) and Thiourea wikipedia.orgresearchgate.net
SolventEthanol, Methanol (B129727), Acetonitrile/Water, DMF plos.orgresearchgate.net
TemperatureRoom Temperature to Reflux (e.g., 70-80°C) researchgate.netaip.org
CatalystOften none required; Iodine used for in situ α-halogenation semanticscholar.orgaip.org
Duration15 minutes to several hours researchgate.net
Work-upBasification with ammonia (B1221849) or sodium carbonate solution aip.org

Synthesis from Substituted Acetophenones

Substituted acetophenones are common precursors for synthesizing 2-amino-4-arylthiazole derivatives. aip.org To obtain the specific target compound, this compound, the strategy must be adapted. Instead of direct reaction, a β-keto ester is typically used as the starting material.

A prevalent method involves the in situ α-halogenation of a β-keto ester using an agent like N-bromosuccinimide (NBS), followed by cyclization with thiourea. organic-chemistry.org This one-pot synthesis, often conducted in an aqueous medium sometimes with a catalyst like β-cyclodextrin, yields 2-aminothiazole-5-carboxylate derivatives efficiently. organic-chemistry.org By starting with methyl benzoylacetate (a β-keto ester), the desired 5-phenyl-4-carboxylate structure can be achieved. The initial step is the bromination at the α-position, creating the necessary α-halocarbonyl moiety for the subsequent Hantzsch condensation with thiourea.

Synthesis from Thiazole Carboxylic Acid Chlorides

An alternative synthetic approach involves the preparation of the thiazole-4-carboxylic acid, which is then converted to its corresponding methyl ester. This can be achieved by first synthesizing the thiazole-4-carboxylic acid through methods such as the oxidation of 4-methyl-5-formylthiazole or hydrolysis of a corresponding ester. google.comnih.govgoogle.com

Once the carboxylic acid is obtained, it can be converted into the more reactive thiazole-4-carboxylic acid chloride. This is typically accomplished by refluxing the acid with thionyl chloride (SOCl₂). derpharmachemica.comnih.gov The excess thionyl chloride is then removed under reduced pressure. The resulting acid chloride can be directly reacted with methanol to yield the final product, this compound.

Derivatization Strategies

The this compound scaffold possesses several reactive sites that allow for extensive derivatization, enabling the synthesis of a wide array of analogues. The primary sites for modification are the amino group at position 2 and the phenyl group at position 5.

Modifications at the Amino Group (Position 2)

The exocyclic amino group at the C2 position is a versatile handle for chemical modification. Common derivatization strategies include acylation, urea (B33335)/thiourea formation, and the synthesis of Schiff bases.

Acylation: The 2-amino group readily undergoes acylation when treated with various acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comnih.gov This reaction produces N-acyl-2-aminothiazole derivatives, which have been explored extensively. nih.gov For instance, reaction with chloroacetyl chloride yields a 2-chloro-N-(thiazol-2-yl)acetamide intermediate, which can be further modified. ijpsr.com

Urea and Thiourea Formation: Reaction of the 2-aminothiazole with isocyanates or isothiocyanates provides access to corresponding urea or thiourea derivatives. mdpi.comnih.gov For example, ethyl 2-aminothiazole-4-carboxylate reacts with phenyl isothiocyanate derivatives to form N-thiazolyl-N'-phenylthiourea compounds. semanticscholar.orgmdpi.com

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes or ketones, typically by refluxing in a solvent like ethanol with an acid catalyst, yields the corresponding imines, known as Schiff bases. nih.govnih.govresearchgate.netnih.gov These derivatives are important intermediates for the synthesis of other heterocyclic systems. nih.gov

Table 2: Derivatization Reactions at the 2-Amino Group
Reaction TypeReagentProduct TypeReference
AcylationAcid Chloride / AnhydrideAmide mdpi.comnih.gov
Urea FormationIsocyanateUrea nih.gov
Thiourea FormationIsothiocyanateThiourea mdpi.com
Schiff Base FormationAldehyde / KetoneImine (Schiff Base) researchgate.netnih.gov

Modifications at the Phenyl Group (Position 5)

Modifying the phenyl group at position 5 can be achieved either by utilizing substituted starting materials during the initial synthesis or through post-synthetic functionalization of the aromatic ring.

Synthesis from Substituted Precursors: The most direct method to introduce substituents onto the 5-phenyl ring is to begin the synthesis with a correspondingly substituted precursor. For example, using a substituted phenylacetaldehyde in the Darzens reaction or a substituted methyl benzoylacetate in the Hantzsch synthesis will directly yield a 5-substituted-phenyl thiazole derivative. nih.govnih.gov This strategy has been used to install various hydrophobic groups on the phenyl ring to produce analogues. nih.govnih.gov

Post-Synthetic Modification: Alternatively, the fully formed thiazole can undergo further reactions. A common strategy for aryl functionalization is to first introduce a halogen atom onto the phenyl ring, creating a synthetic handle for cross-coupling reactions. For instance, a 2-amino-5-(4-bromophenyl)thiazole can be synthesized and then subjected to a Suzuki-Miyaura cross-coupling reaction. nih.govsemanticscholar.org This palladium-catalyzed reaction couples the bromophenyl derivative with a wide variety of boronic acids or esters, allowing for the introduction of new aryl, heteroaryl, or alkyl groups onto the phenyl ring. nih.govnih.govyoutube.com

Ester Hydrolysis and Amidation for Carboxylic Acid Derivatives

The methyl ester group in this compound serves as a versatile handle for the synthesis of various carboxylic acid derivatives, primarily through hydrolysis followed by amidation. These transformations allow for the introduction of diverse functional groups at the 4-position of the thiazole ring, enabling the exploration of structure-activity relationships in medicinal chemistry.

Ester Hydrolysis:

The conversion of the methyl ester to the corresponding carboxylic acid, 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, is a fundamental step. This hydrolysis is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives.

Amidation:

Amide derivatives are frequently synthesized from the 2-aminothiazole core to explore their biological potential. nih.gov Amidation can be achieved through several synthetic routes. One common method involves the coupling of the 2-amino-4-substituted-thiazole-5-carboxylic acid (obtained via hydrolysis) with a desired amine using a coupling agent.

Alternatively, the 2-amino group on the thiazole ring can be acylated to form amide derivatives. nih.govmdpi.com For example, 2-aminothiazole derivatives can be reacted with various acid chlorides in a suitable solvent to yield the corresponding N-acylated products. mdpi.com Another established method is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)-mediated coupling between a 2-aminothiazole and a mono-substituted carboxylic acid to produce the target amides. nih.gov

A specific synthetic pathway for producing 2-amino-thiazole-5-carboxylic acid phenylamide derivatives involves the addition of thiourea to hemiacetals, which then react with chloroacetyl chloride. The resulting chloroacetamide intermediates can further react with various secondary amines to yield the final amide products. nih.gov

Introduction of Fused Rings

The 2-aminothiazole scaffold is a valuable building block for the construction of fused heterocyclic systems, which are of significant interest in drug discovery. The reaction of 2-aminothiazole derivatives with appropriate reagents can lead to the formation of bicyclic structures, such as thiazolo[3,2-a]pyrimidines. nih.gov

A key method for synthesizing these fused systems involves the reaction of 2-aminothiazole derivatives with dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEtAD). nih.gov For instance, treating various substituted 2-aminothiazoles with DMAD or DEtAD under ethanol reflux conditions yields the corresponding 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate derivatives. nih.gov This reaction proceeds through an initial Michael addition of the endocyclic nitrogen of the 2-aminothiazole to the electron-deficient alkyne, followed by cyclization.

The efficiency and yield of this transformation can be influenced by the reaction conditions and the nature of the substituents on the starting materials. To optimize the synthesis of these fused thiazole-pyrimidines, a one-pot, three-component reaction has been developed, reacting thiourea, an α-haloketone, and DMAD or DEtAD, which has been shown to produce good yields. nih.gov

The table below summarizes the synthesis of several thiazolo[3,2-a]pyrimidine derivatives from the reaction of substituted 2-aminothiazoles with dialkyl acetylenedicarboxylates. nih.gov

Entry2-Aminothiazole Reactant (Substituents)AcetylenedicarboxylateProductYield (%)
12-amino-4-(4-chlorophenyl)thiazoleDMADMethyl 2-(4-chlorophenyl)-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate75
22-amino-4-(4-methoxyphenyl)thiazoleDMADMethyl 2-(4-methoxyphenyl)-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate72
32-amino-4-phenylthiazoleDMADMethyl 2-phenyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate78
42-amino-4-p-tolylthiazoleDMADMethyl 2-p-tolyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate76
52-amino-4-(4-chlorophenyl)thiazoleDEtADEthyl 2-(4-chlorophenyl)-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate76
62-amino-4-(4-methoxyphenyl)thiazoleDEtADEthyl 2-(4-methoxyphenyl)-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate75
72-amino-4-phenylthiazoleDEtADEthyl 2-phenyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate78
82-amino-4-p-tolylthiazoleDEtADEthyl 2-p-tolyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate79
92-amino-4-methylthiazoleDEtADEthyl 2-methyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate75

Structure Activity Relationship Sar Studies of Methyl 2 Amino 5 Phenyl 1,3 Thiazole 4 Carboxylate and Analogues

Impact of Substituents on Biological Activity

The biological profile of 2-aminothiazole (B372263) derivatives can be significantly altered by introducing various substituents at the C2-amino, C4-carboxy, and C5-phenyl positions.

The phenyl ring at the C5 position is a critical determinant of activity, and its substitution pattern plays a vital role in modulating the pharmacological effects of these compounds. Research has shown that both the nature and position of substituents on this aryl group can drastically affect potency and selectivity across various biological targets.

For instance, in the context of anticancer activity, the electronic properties of the substituents are crucial. Studies on certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives revealed that meta-halogen substitutions on the phenyl ring conferred better antitumor activity compared to a meta-methyl group. nih.gov A comparative analysis of different chloro-substitutions indicated a clear positional preference, with the order of activity being meta-chloro > 3,4-dichloro > 2,4-dichloro. nih.gov Furthermore, other research has highlighted that the presence of electron-withdrawing groups, such as nitro (NO2) and fluoro (F) at the para-position of the phenyl ring, resulted in very good antibacterial and antifungal activities. nih.govmdpi.com

In the development of antagonists for the human adenosine (B11128) A3 receptor, a methoxy (B1213986) group (-OCH3) at the 4-position of the phenyl ring was found to significantly increase binding affinity and selectivity. nih.gov For anticonvulsant properties, para-halogen substitutions on the phenyl ring attached to the thiazole (B1198619) core have been identified as important for activity. mdpi.com

Table 1: Impact of Phenyl Group (Position 5) Substitution on Biological Activity

Substitution Position Observed Biological Effect Target/Activity
Halogen (e.g., Cl) meta Enhanced antitumor activity Anticancer
Dichloro (Cl2) 3,4- Moderate antitumor activity Anticancer
Dichloro (Cl2) 2,4- Lower antitumor activity Anticancer
Fluoro (F), Nitro (NO2) para High activity Antibacterial/Antifungal
Methoxy (OCH3) para Increased binding affinity & selectivity Adenosine A3 Receptor Antagonist

The amino group at the C2 position is a key site for chemical modification, serving as a handle to fine-tune the molecule's properties. Acylation of this amino group is a common strategy that has yielded compounds with enhanced biological profiles.

Studies have shown that the length of the acyl chain can impact anticancer efficacy. For example, introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core resulted in greater activity than a 2-acetamido moiety (a two-carbon chain). nih.gov Similarly, N-acetyl or N-propionyl substitutions on the aminothiazole scaffold led to a significant increase in binding affinity for human adenosine A3 receptors. nih.gov

Beyond simple acylation, converting the amino group into more complex amides has also been fruitful. In the search for anti-Candida albicans agents, functionalizing the 2-amino group with various substituted benzamides, heterocyclic amides, and aliphatic amides was explored. mdpi.com Among these, a 4-methylphenyl amide derivative demonstrated the most promising activity. mdpi.com Conversely, some modifications can be detrimental to activity. The introduction of a chlorine atom or a bulky dialkyl group directly onto the 2-amino group led to a significant decrease in antitumor activity. nih.gov

Table 2: Influence of 2-Amino Group Modifications on Biological Activity

Modification Type Specific Substituent Observed Biological Effect Target/Activity
Acylation 3-Propanamido Higher activity than acetamido Anticancer
Acylation N-Acetyl / N-Propionyl Increased binding affinity Adenosine A3 Receptor Antagonist
Amidation 4-Methylphenyl amide Potent activity Anti-Candida albicans
Substitution Chlorine atom Significant decrease in activity Anticancer

The ester group at the C4 position, specifically the methyl carboxylate in the parent compound, is another crucial element for SAR. While the ester itself can contribute to activity, its conversion into various amide functionalities (carboxamides) has been a widely adopted and successful strategy to enhance therapeutic potential. This modification leverages the ability of the amide N-H and carbonyl groups to form additional hydrogen bonds with biological targets.

The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been a key focus, with studies highlighting the significance of this "carboxanilide" side chain for achieving cytostatic effects against human chronic myeloid leukemia cell lines. nih.govmdpi.com A series of these phenylamide derivatives demonstrated good anti-proliferative effects on K563 leukemia cells. semanticscholar.org This suggests that the amide linkage, combined with the appended phenyl ring, provides crucial interactions within the target's binding site that are not possible with the original ester group. The specific substitutions on the phenyl ring of the carboxanilide moiety further modulate this activity, linking back to the SAR of the C5 position.

Table 3: Effect of C4-Carboxylate to Carboxamide Conversion on Biological Activity

Original Group Modified Group Target/Activity Observed Effect
Methyl Carboxylate Phenylamide (Carboxanilide) Human Chronic Myeloid Leukemia (K562) Significant cytostatic impact

Conformational Analysis and Molecular Interactions

The three-dimensional structure (conformation) of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate analogues and their interactions at a molecular level are fundamental to their biological function. Conformational analysis reveals the preferred spatial arrangement of the molecule, which dictates how it can fit into a protein's binding site.

Theoretical studies using Density Functional Theory (DFT) have shown that thiazole-containing amino acid residues tend to adopt a unique semi-extended β2 conformation. nih.gov This preferred shape is often stabilized by an intramolecular hydrogen bond between the amino group's hydrogen (N-H) and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov The planarity between the thiazole and the C5-phenyl ring can also be influenced by substituents, particularly on the C2-amino group, which in turn can affect the strength of hydrogen bonds. mdpi.com Crystal structure analysis of a related compound, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, shows the formation of a supramolecular network based on N—H⋯N hydrogen-bonded centrosymmetric dimers. researchgate.net

Molecular docking studies provide further insight into the specific interactions between these ligands and their protein targets. For example, in the active site of the human adenosine A3 receptor, the nitrogen atom of the thiazole ring was predicted to form a hydrogen bond with the amino acid residue Serine 181. nih.gov The phenyl ring of the thiazole derivative was surrounded by several hydrophobic amino acids, indicating that hydrophobic interactions are also key for binding affinity. nih.gov Similarly, in docking studies with the anti-Candida albicans target GFAT, a derivative showed hydrogen bonding with Glycine-500 and Glutamic acid-591, as well as hydrophobic interactions with other residues. mdpi.com These analyses underscore the importance of both specific hydrogen bonds and broader hydrophobic contacts in the molecular recognition process.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of 2-aminothiazole derivatives, enabling the development of predictive models and guiding the design of new, more potent compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used in this area.

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of 2-aminothiazole derivatives with anticancer activity, a three-descriptor QSAR model was generated with noteworthy statistical validity (e.g., R² = 0.8436, Q²LOO = 0.7965), allowing for the prediction of inhibitory activity for newly designed molecules. tandfonline.comnih.gov This work was complemented by molecular docking, molecular dynamics (MD) simulations, and MM-GBSA analysis to understand the key interactions between the compounds and the Hec1/Nek2 protein target. tandfonline.comnih.gov

In another study on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, a predictive model was developed using an Artificial Neural Network (ANN) algorithm. nih.govresearchgate.net This model demonstrated high accuracy (R² = 0.9482) and was validated internally (Q² = 0.9944), proving its reliability for predicting the activity of newly designed compounds. nih.govresearchgate.net For 2-aminothiazoles with anti-prion activity, QSAR models were developed using multiple linear regression (MLR), ANN, and support vector machines (SVM), with the SVM model providing the highest accuracy. elsevierpure.com These computational approaches not only predict the activity of novel compounds but also provide insights into the key structural features required for potent biological action.

Table 4: Summary of Computational Studies on 2-Aminothiazole Derivatives

Study Focus Computational Method(s) Key Statistical Parameter(s) Insights Gained
Anticancer (Hec1/Nek2 inhibitors) QSAR, Molecular Docking, MD Simulation, MM-GBSA R² = 0.8436, Q²LOO = 0.7965 Identified key interactions with the target protein to guide new lead molecule design. tandfonline.comnih.gov
11β-HSD1 inhibitors QSAR (Artificial Neural Network) R² = 0.9482, Q² = 0.9944 Developed a highly accurate predictive model to support the design of new inhibitors. nih.govresearchgate.net

Biological Activities and Therapeutic Potential

Anticancer Activity

The 2-aminothiazole (B372263) scaffold is a key structural unit in a number of anticancer agents. mdpi.comnih.gov A variety of derivatives based on the Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate structure have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

Research has shown that 2-amino-1,3,4-thiadiazole (B1665364) derivatives can exhibit potent anticancer activity, which is often enhanced by the introduction of an aromatic ring at the 5th position of the thiadiazole core. mdpi.com A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines, with some compounds displaying moderate activity. researchgate.net In another study, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib (B193332) and showed medium to good antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. nih.gov One derivative, in particular, showed an IC50 value of 0.63 μM against HT29 cells. nih.gov The anticancer activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.govmdpi.com

Table 2: Anticancer Activity of Selected Thiazole (B1198619) Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50/Inhibition %)Reference(s)
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549, Bel7402, HCT-8Moderate activity, up to 48% inhibition researchgate.net
2-amino-thiazole-5-carboxylic acid phenylamide derivative (compound 28)A549 (lung)8.64 μM nih.gov
2-amino-thiazole-5-carboxylic acid phenylamide derivative (compound 28)HeLa (cervical)6.05 μM nih.gov
2-amino-thiazole-5-carboxylic acid phenylamide derivative (compound 28)HT29 (colon)0.63 μM nih.gov
2-amino-thiazole-5-carboxylic acid phenylamide derivative (compound 28)Karpas299 (lymphoma)13.87 μM nih.gov
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g)LoVo (colon)2.44 µM mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g)MCF-7 (breast)23.29 µM mdpi.com

Inhibition of Cancer Cell Proliferation

Derivatives of the 2-aminothiazole scaffold have demonstrated significant antiproliferative activity against a wide range of human tumor cell lines. nih.gov The introduction of various substituents onto the core structure has been a key strategy in developing potent anticancer agents. nih.gov For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed promising anti-proliferative effects on human K563 leukemia cells. mdpi.com

The substitution pattern on the phenyl ring and other positions of the thiazole moiety plays a crucial role in determining the cytotoxic potency. nih.govresearchgate.net Studies have shown that aromatic substitutions on the thiazole ring can enhance antitumor activity more effectively than aliphatic substitutions. nih.gov For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net Similarly, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been assessed for their cytotoxic effects. nih.gov

Inhibitory Activity of Selected 2-Aminothiazole Derivatives
Compound DerivativeTarget Cell LineActivity (IC50/GI50)Reference
2-amino-thiazole-5- carboxylic acid phenylamide derivativeK563 (Leukemia)16.3 µM nih.gov
Ethyl 2-substituted-aminothiazole- 4-carboxylate derivativeRPMI-8226 (Leukemia)0.08 µM nih.gov
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide-Potent inhibitory effect mdpi.com
Amide Linkage Analogue of PretubulysinMCF7 (Breast Cancer)0.47 µM jst.go.jp
Amide Linkage Analogue of PretubulysinNCI-H1650 (Lung Cancer)1.1 µM jst.go.jp
2-arylaminothiazole derivativeHT29 (Colon)2.01 µM researchgate.net

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

The anticancer effects of 2-aminothiazole derivatives are mediated through various cellular mechanisms. One of the key mechanisms is the inhibition of tubulin polymerization. mdpi.com Certain substituted diaryl-1,3-thiazole analogues have been identified as effective tubulin blockers, disrupting microtubule dynamics which is essential for cell division. mdpi.com

Another critical mechanism is the induction of apoptosis, or programmed cell death. Research on N-phenylthiazole derivatives suggests that their cytotoxic effects may be mediated through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Studies on other related heterocyclic compounds have also confirmed their ability to induce apoptosis in cancer cells. For example, a thiophene-based derivative was shown to effectively induce both apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.comnih.gov

Targeted Cancer Cell Lines (e.g., HepG2, Melanoma, Prostate Cancer, Breast Cancer)

The antiproliferative activity of this compound derivatives has been evaluated against a variety of specific cancer cell lines.

HepG2 (Hepatocellular Carcinoma): N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been tested against the Hep-G2 cell line, with some compounds showing notable cytotoxic effects. nih.gov

Melanoma: N-acylated-2-amino-5-benzyl-1,3-thiazoles have demonstrated selective action towards human melanoma WM793 cells. mdpi.com Additionally, isoxazole–carboxamide derivatives have shown antiproliferative activities against B16-F1 melanoma cells. nih.gov

Prostate Cancer: While specific data on prostate cancer cell lines for this exact compound is limited in the provided context, the broad-spectrum activity of 2-aminothiazole derivatives suggests potential efficacy. nih.gov

Breast Cancer: This is a well-studied area for thiazole derivatives. Compounds have shown potent activity against various breast cancer cell lines, including T47D, MCF-7, and MDA-MB-231. nih.govjst.go.jpmdpi.com Some derivatives exhibit selective cytotoxicity toward breast cancer cells with minimal effect on normal epithelial breast cells. mdpi.com The mechanism in breast cancer can involve the inhibition of crucial protein receptors such as VEGFR-2. mdpi.com

Anticancer Activity Against Specific Cell Lines
Cancer TypeCell LineCompound Class/DerivativeObserved EffectReference
Breast CancerMCF-7, MDA-MB-2312-(hydrazinyl)-1,3-thiazole analoguesPotent antiproliferative activity (IC50 = 5.73 µM for one derivative against MCF-7) mdpi.com
Breast CancerT47DN-phenyl-2-p-tolylthiazole-4-carboxamide derivativeFavorable cytotoxic activity nih.gov
Breast CancerMCF-72-amino-thiazole-4-carboxamidesAntitumor activity (IC50 = 0.47 µM) jst.go.jp
Hepatocellular CarcinomaHepG2N-phenyl-2-p-tolylthiazole-4-carboxamide derivativeCytotoxic effects (IC50 = 11.6 ± 0.12 µM for one derivative) nih.gov
MelanomaWM793N-acylated 2-amino-5-benzyl-1,3-thiazoleSelective cytotoxic action mdpi.com
MelanomaB16-F1isoxazole–carboxamide derivativeAntiproliferative activity nih.gov

Anti-inflammatory and Analgesic Activities

The thiazole nucleus is a component of various compounds known for their anti-inflammatory and analgesic properties. nih.govnih.govnih.gov Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have been synthesized and shown to possess significant anti-inflammatory and analgesic effects, with the added benefit of being devoid of common gastrointestinal side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netbohrium.com

The mechanism of anti-inflammatory action for some thiazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain 5-thiazol-based thiazolidinone derivatives have been identified as novel selective COX-1 inhibitors. nih.gov Additionally, studies on specific thiazole carboxylic acid derivatives have demonstrated their ability to suppress the generation of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov The analgesic effects of some thiazole derivatives are suggested to involve the opioidergic system. nih.gov

Other Pharmacological Properties

Antidiabetic Activity

Thiazole derivatives have emerged as potential candidates for the development of new antidiabetic drugs. nih.govresearchgate.net Research on compounds structurally related to this compound has shown significant antidiabetic potential. For example, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid was found to decrease blood glucose, raise insulin (B600854) levels, and improve insulin sensitivity in diabetic rat models. nih.gov Another derivative, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, also successfully reduced blood glucose levels. nih.govresearchgate.net The antidiabetic effects of these compounds are linked to their antioxidant and anti-inflammatory properties, which help protect pancreatic tissues from damage. nih.govnih.gov

Anticonvulsant Activity

The thiazole scaffold is present in various compounds investigated for anticonvulsant properties. nih.govnih.gov Studies on different 2-aminothiazole derivatives have shown their ability to protect against seizures in various animal models, such as those induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). nih.govtandfonline.com The spectrum of anticonvulsant activity for some benzothiazole (B30560) derivatives resembles that of dicarboxylic amino acid antagonists, suggesting a mechanism that involves antagonizing excitatory neurotransmission. nih.gov Novel thiopyrano[2,3-d]thiazole derivatives have also demonstrated pronounced anticonvulsant effects in preclinical studies. researchgate.net

Antiviral Activity (e.g., Anti-HIV)

The thiazole ring is a structural component in various compounds investigated for antiviral properties, including activity against Human Immunodeficiency Virus (HIV). mdpi.comnih.gov However, based on a comprehensive review of available scientific literature, no specific studies detailing the antiviral or anti-HIV activity of this compound have been reported. While the broader class of aminothiazole derivatives has been a subject of interest in the development of antiviral agents, research explicitly evaluating this particular methyl ester is not publicly available. nih.govresearchgate.net

Antioxidant Activity

Thiazole derivatives are a well-known class of compounds that have been extensively evaluated for their antioxidant properties. researchgate.netmdpi.com The mechanism of action often involves scavenging free radicals, which contributes to cellular protection against oxidative stress. Despite the general interest in the antioxidant potential of the thiazole scaffold, specific research detailing the antioxidant activity of this compound, including quantitative data such as IC50 values from standard assays (e.g., DPPH, ABTS), is not present in the reviewed literature. Studies have been conducted on various other substituted 2-aminothiazole derivatives, but findings for this specific compound have not been published. nih.govresearchgate.net

Anthelmintic Activity

Helminthic infections remain a global health issue, and the development of new anthelmintic agents is an ongoing research endeavor. Thiazole-containing compounds have been explored for their potential to combat parasitic worms. tsijournals.com Research in this area has included the synthesis and evaluation of various thiazole derivatives against different worm models, measuring outcomes such as paralysis and death time. researchgate.net However, there are no specific studies or documented research findings on the anthelmintic activity of this compound in the available scientific literature.

Mechanistic Investigations

Molecular Targets and Pathways

The 2-aminothiazole (B372263) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov

The 2-aminothiazole-4-carboxylate scaffold has been investigated as a potential inhibitor of β-ketoacyl-acyl carrier protein synthase (mtFabH), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. While this scaffold shows promise, research indicates a dissociation between the compounds' activity against the whole organism and their direct inhibition of mtFabH. plos.org

Notably, a close analogue, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated potent activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), yet it showed no activity against the isolated mtFabH enzyme. plos.org Conversely, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to inhibit mtFabH with an IC50 of 0.95±0.05 µg/ml, but it was not active against the whole cell organism. plos.org This suggests that while some derivatives can inhibit mtFabH, the antitubercular activity of compounds like methyl 2-amino-5-benzylthiazole-4-carboxylate, and by extension potentially the 5-phenyl derivative, may proceed through a different, yet to be elucidated, mode of action. plos.org

Table 1: Inhibitory Activity of 2-Aminothiazole-4-carboxylate Derivatives

CompoundTargetActivityConcentration
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC0.06 µg/ml
Methyl 2-amino-5-benzylthiazole-4-carboxylatemtFabHNo Activity-
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHIC500.95 µg/ml
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateM. tuberculosis H37RvNo Activity-

While specific receptor binding studies for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate are not extensively documented, recent research on structurally related thiazole-carboxamide derivatives has pointed towards potential interactions with neurotransmitter receptors. A 2024 study investigated a series of thiazole-carboxamide compounds as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These compounds were found to be potent inhibitors of AMPAR-mediated currents and acted as negative allosteric modulators, suggesting a potential neuroprotective role for this chemical class. mdpi.com This indicates that receptor interaction is a plausible mechanism of action for thiazole (B1198619) derivatives, though further research is needed to determine if this compound interacts with AMPA or other receptors.

The 2-aminothiazole core is a versatile scaffold found in numerous compounds that modulate various biochemical pathways, often leading to anticancer effects. nih.govconsensus.app Derivatives of this scaffold have been identified as inhibitors of multiple protein kinases that are critical to cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), B-Raf, and Akt (PKB) protein kinase. nih.gov For instance, certain 2-aminothiazole derivatives have been shown to induce apoptosis through the ROS-mitochondrial apoptotic pathway. nih.gov While the specific biochemical pathways modulated by this compound have not been fully elucidated, the activities of its analogues suggest that it may influence similar pro-apoptotic and anti-proliferative signaling cascades.

Cellular Mechanisms

At the cellular level, derivatives of this compound have been shown to exert their effects through the induction of programmed cell death and disruption of essential cytoskeletal components.

Studies on close analogues have demonstrated a clear pro-apoptotic mechanism. Novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. researchgate.net The mechanistic investigation revealed that these compounds trigger the cleavage of PARP1 and caspase-3, which are key executioners of apoptosis. researchgate.net Furthermore, they modulate the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bim protein and a decrease in the anti-apoptotic Bcl-2 protein. researchgate.net These events are associated with an increase in the mitochondrion-specific endonuclease G (EndoG), suggesting the involvement of the mitochondrial pathway of apoptosis. researchgate.net

Table 2: Effects of 2-Amino-5-benzylthiazole Derivatives on Apoptotic Markers in Leukemia Cells

Apoptotic MarkerEffect
PARP1 CleavageInduced
Caspase-3 CleavageInduced
Pro-apoptotic Bim ProteinIncreased Level
Anti-apoptotic Bcl-2 ProteinDecreased Level
Endonuclease G (EndoG)Increased Level

The disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. Several studies have identified 2-aminothiazole derivatives as inhibitors of tubulin polymerization. nih.govnih.gov These compounds can bind to the colchicine site on β-tubulin, thereby preventing the formation of microtubules. mdpi.com This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. nih.gov A novel series of 2-anilino-4-amino-5-aroylthiazoles, which share a structural resemblance to the 2-aminothiazole core, were found to be potent inhibitors of tubulin polymerization, with some compounds being more active than combretastatin A-4. nih.gov While direct evidence for this compound is pending, the consistent findings for this class of compounds strongly suggest that interference with tubulin assembly is a likely component of its cellular mechanism of action. nih.govnih.gov

Inhibition of Signaling Pathways (e.g., NFkB/mTOR/PI3K/Akt)

Currently, there is a lack of specific data in publicly available scientific literature detailing the inhibitory activity of this compound on key signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), mTOR (mammalian Target of Rapamycin), or PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B). Research has broadly explored the biological activities of the 2-aminothiazole scaffold, but specific mechanistic studies on this particular compound's interaction with the NFkB, mTOR, or PI3K/Akt pathways have not been reported.

In Vitro and In Vivo Studies

While the broader class of 2-aminothiazole derivatives has been the subject of numerous biological evaluations, specific in vitro and in vivo studies detailing the bioactivity of this compound are limited. The compound has been successfully synthesized and characterized as part of research into new anti-tubercular agents. plos.org However, detailed reports on its specific efficacy, potency (such as IC₅₀ or MIC values), or therapeutic effects in cell-based assays or animal models are not extensively documented in the accessible literature.

One study synthesized Methyl 2-amino-5-phenylthiazole-4-carboxylate as a pale yellow powder and confirmed its structure using NMR and mass spectrometry. plos.org This research focused on a series of 2-aminothiazole-4-carboxylate derivatives but provided specific biological activity data for other analogs within the series, rather than for this particular phenyl-substituted compound. plos.org

Table 1: Summary of Available Data for this compound

Study Type Model/Assay Findings Source
Synthesis & Characterization Chemical Synthesis Compound successfully synthesized and characterized. plos.org

Advanced Research Perspectives

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable in modern drug discovery, providing deep insights into molecular interactions, guiding the design of new compounds, and predicting their activity. For the 2-aminothiazole-4-carboxylate scaffold, these methods have been pivotal in elucidating its therapeutic potential.

Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. For derivatives of the 2-aminothiazole (B372263) core, docking studies have been instrumental in explaining their biological activities.

Researchers have performed docking studies on various 2-aminothiazole derivatives to explore their binding modes with different biological targets. For instance, studies on 2,4,5-trisubstituted-1,3-thiazole derivatives targeting glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in bacterial cell wall synthesis, have revealed crucial hydrogen bonding interactions. tandfonline.com Similarly, docking of other 2-aminothiazole analogues into the active sites of oxidoreductase proteins and leucyl-tRNA synthetase has helped to rationalize their antioxidant and antifungal activities, respectively. acs.org These studies consistently highlight the importance of the 2-amino group and the thiazole (B1198619) nitrogen in forming hydrogen bonds with amino acid residues in the target's active site, anchoring the molecule for effective inhibition.

Thiazole Analogue ClassProtein TargetKey Interactions NotedPotential Therapeutic Area
2,4,5-Trisubstituted-1,3-thiazolesGlucosamine-6-phosphate synthaseHydrogen bonding via ester group with Ala400 and Val399 residues. tandfonline.comAntibacterial
Phenylthiazole-1,3,5-triazine hybridsLeucyl-tRNA synthetaseInteractions with the enzyme's active site, inhibiting tRNA synthesis. acs.orgAntifungal
2-Aminothiazole-5-carboxamidesKinase (unspecified)Binding within the ATP-binding pocket, suggesting kinase inhibition. nih.govAnticancer
2-Aminothiazole derivativesOxidoreductase (PDB: 3NM8)Binding affinities ranging from -3.62 to -6.64 kcal/mol. Antioxidant

DFT/DNP Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT and related methods like Double Numeric basis sets plus Polarization (DNP) are used to calculate molecular geometries, vibrational frequencies, and electronic properties, which helps in understanding the molecule's reactivity and stability. tandfonline.comnih.gov

While specific DFT/DNP studies on Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate are not widely published, research on closely related structures, such as 2-amino-5-arylazothiazole and 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, provides valuable insights. tandfonline.comnih.govresearchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Modeling calculations have revealed that the biological activity of these compounds is often structure-dependent, and energetic parameters can help identify which derivatives are promising for further research. tandfonline.comnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a crucial aspect of computer-aided drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule responsible for its biological activity. This model then serves as a template for designing or screening for new molecules with potentially similar or enhanced activity.

For the 2-aminothiazole-4-carboxylate scaffold, pharmacophore modeling has been successfully applied to design inhibitors for various biological targets. A key study identified a hypothetical pharmacophore for inhibitors of Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH). researchgate.net This model highlighted the critical role of the thiazole's carboxyl group in forming hydrogen bonds with the NH of a cysteine residue and the 2-amino group hydrogen bonding with a histidine residue in the enzyme's active site. researchgate.net This template, featuring specific hydrogen bond donors, acceptors, and hydrophobic regions, is invaluable for the rational design of new anti-tubercular agents based on the 2-aminothiazole-4-carboxylate core. researchgate.netplos.org Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, often used alongside pharmacophore modeling, have been developed for various 2-aminothiazole series to correlate their 3D structural features with their inhibitory activities against targets like Lim kinase 1 and checkpoint kinase 1. researchgate.net

Development of Hybrid Compounds

The strategy of creating hybrid compounds involves chemically linking two or more different pharmacophores to create a single molecule with potentially synergistic, additive, or novel biological activities. The 2-aminothiazole scaffold is a popular building block for this approach due to its versatile chemistry and proven biological relevance.

The 2-amino group and the C-5 position of the thiazole ring are common sites for modification to create hybrid molecules. For example, researchers have synthesized hybrid molecules by combining the phenylthiazole moiety with a 1,3,5-triazine (B166579) ring. acs.org These hybrids were investigated as potential antifungal agents, with molecular docking studies suggesting they act as inhibitors of leucyl-tRNA synthetase. acs.org Other synthetic strategies involve acylating the 2-amino group with other heterocyclic carboxylic acids or using it to build larger, more complex ring systems, leading to compounds with a wide array of therapeutic possibilities, including anticancer and antimicrobial activities. researchgate.netnih.gov

Novel Analogues and Derivatives with Enhanced Efficacy and Safety Profiles

The core structure of this compound provides a versatile template for synthesizing a vast library of analogues. By systematically modifying the substituents at the C2, C4, and C5 positions, medicinal chemists aim to enhance potency against specific biological targets while improving safety and pharmacokinetic profiles.

Significant research has focused on creating derivatives with potent anticancer activity. For instance, converting the methyl ester at the C4 position to various carboxamides has yielded potent inhibitors of enzymes like c-Met kinase and cyclooxygenase (COX). plos.orgnih.gov A notable discovery was a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives that act as nanomolar inhibitors of the mitotic kinesin HSET (KIFC1), a target in centrosome-amplified cancer cells. nih.gov Structure-activity relationship (SAR) studies in this series revealed that the ethyl ester at the C5-position (analogous to the methyl ester in the parent compound) was critical for potency, as its removal led to a 3000-fold reduction in activity. nih.gov

Similarly, modifications have led to potent antimicrobial agents. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new antitubercular drugs. plos.org One analogue, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated potent inhibition of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.24 µM. plos.org

Position ModifiedModificationEffect on Biological ActivityExample Target/Activity
C2 (Amino Group)Acylation with various side chains (e.g., benzamidopropanamido)Can significantly increase potency. nih.govAnticancer (HSET Kinase Inhibition)
C4 (Carboxylate Group)Conversion to carboxamidesYields potent inhibitors of various enzymes. plos.orgnih.govAnticancer (c-Met, COX Inhibition)
C4 (Carboxylate Group)Conversion to free carboxylic acidEssential for activity against certain enzymes.Carbonic Anhydrase III Inhibition
C5 (Phenyl Group)Replacement with benzyl (B1604629) or other lipophilic groupsCan dramatically enhance potency. plos.orgAntitubercular, Anticancer
C5 (Phenyl Group)Introduction of substituents (e.g., chloro) on the phenyl ringModulates activity and specificity. plos.orgEnzyme Inhibition (mtFabH)

Potential in Drug Discovery and Development

The 2-aminothiazole scaffold, and specifically derivatives of this compound, holds immense potential in the field of drug discovery and development. The versatility of this core structure allows it to be tailored to interact with a wide range of biological targets, addressing numerous unmet medical needs.

The demonstrated success in developing potent and selective enzyme inhibitors highlights its value in oncology. The discovery of HSET kinesin inhibitors and c-Met kinase inhibitors from this scaffold underscores its potential for creating targeted cancer therapies. nih.govnih.gov Beyond cancer, the development of 2-aminothiazole-4-carboxylic acids as broad-spectrum metallo-β-lactamase (MBL) inhibitors presents a promising strategy to combat antibiotic resistance. acs.org These compounds have been shown to restore the efficacy of existing antibiotics like Meropenem against resistant bacterial strains.

The amenability of the scaffold to computational modeling techniques like docking and pharmacophore analysis accelerates the design-synthesize-test cycle, making the drug discovery process more efficient. As researchers continue to explore the chemical space around this privileged scaffold, it is highly probable that novel derivatives of this compound will emerge as clinical candidates for treating a diverse range of diseases, from infectious diseases to cancer. nih.gov

Q & A

Q. What synthetic routes are commonly employed for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a thiourea derivative reacts with α-haloketones or esters under basic conditions. A representative method involves refluxing 2-amino-5-phenylthiazole-4-carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) to esterify the carboxyl group . Purification often employs recrystallization from ethanol or chromatography. Yields range from 70–85%, depending on substituent steric effects .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group P2₁/n), with bond lengths and angles consistent with thiazole derivatives (C–S: ~1.73 Å, C–N: ~1.30 Å). SHELX programs (e.g., SHELXL for refinement) are used for structure solution, leveraging direct methods and least-squares optimization . Hydrogen atoms are typically placed geometrically and refined using riding models .

Q. What spectroscopic techniques characterize this compound?

  • NMR : 1H^1H NMR shows distinct signals for the methyl ester (~δ 3.8 ppm) and aromatic protons (~δ 7.2–7.5 ppm). 13C^{13}C NMR confirms the thiazole ring (C-2: ~δ 165 ppm, C-4: ~δ 160 ppm) .
  • IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching) .
  • MS : ESI-MS typically displays [M+H]⁺ peaks matching the molecular ion (e.g., m/z 235 for C₁₁H₁₀N₂O₂S) .

Advanced Research Questions

Q. How do steric and electronic effects influence synthetic yields?

Substituents on the phenyl ring (e.g., electron-withdrawing groups) reduce yields due to increased steric hindrance during cyclization. For example, para-substituted derivatives show 10–15% lower yields compared to unsubstituted analogs. Optimization involves using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

Q. What challenges arise during crystallographic refinement with SHELX?

  • Disorder : The phenyl ring may exhibit rotational disorder, requiring multi-position modeling.
  • Twinned Data : High-resolution (<1.0 Å) datasets mitigate this, but SHELXL’s TWIN command is often necessary .
  • Hydrogen Bonding : Weak intermolecular interactions (e.g., N–H···O) complicate density maps, necessitating restraints on thermal parameters .

Q. How to resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often stem from assay conditions (pH, solvent). Normalize data using control compounds (e.g., ciprofloxacin for bacteria) and validate via dose-response curves. Structural analogs with trifluoromethyl groups show enhanced activity due to increased lipophilicity, suggesting SAR studies for optimization .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.